molecular formula C23H23ClF3N5O3S B12383744 Dhx9-IN-11

Dhx9-IN-11

Cat. No.: B12383744
M. Wt: 542.0 g/mol
InChI Key: AJOMVXCUXNVLIA-UHFFFAOYSA-N
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Description

Dhx9-IN-11 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhx9-IN-11 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for small molecule inhibitors typically involve:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This typically requires optimization of reaction conditions, use of high-throughput reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Dhx9-IN-11 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products are typically characterized and evaluated for their biological activity and selectivity towards DHX9.

Scientific Research Applications

Dhx9-IN-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar Compounds

Several other small molecule inhibitors target DHX9 and related helicases, including:

Uniqueness of Dhx9-IN-11

This compound is unique in its high selectivity and potency towards DHX9, making it a valuable tool for studying the biological functions of this helicase and a promising candidate for therapeutic development. Its ability to induce replication stress and apoptosis specifically in cancer cells with overexpressed DHX9 highlights its potential as a targeted cancer therapy .

Properties

Molecular Formula

C23H23ClF3N5O3S

Molecular Weight

542.0 g/mol

IUPAC Name

N-[3-chloro-5-(methanesulfonamido)phenyl]-5-[5-(4,4-difluoropiperidin-1-yl)-3-fluoropyridin-2-yl]-1-methylpyrrole-3-carboxamide

InChI

InChI=1S/C23H23ClF3N5O3S/c1-31-13-14(22(33)29-16-8-15(24)9-17(10-16)30-36(2,34)35)7-20(31)21-19(25)11-18(12-28-21)32-5-3-23(26,27)4-6-32/h7-13,30H,3-6H2,1-2H3,(H,29,33)

InChI Key

AJOMVXCUXNVLIA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C2=C(C=C(C=N2)N3CCC(CC3)(F)F)F)C(=O)NC4=CC(=CC(=C4)Cl)NS(=O)(=O)C

Origin of Product

United States

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